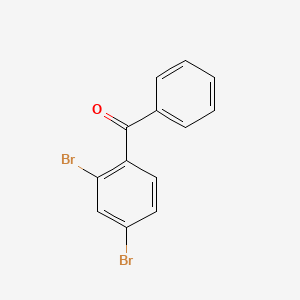
Methanone, (2,4-dibromophenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthanone, (2,4-dibromophényl)phényl-, également connue sous le nom de 2,4-dibromobenzophénone, est un composé organique qui appartient à la classe des benzophénones. Ce composé est caractérisé par la présence de deux atomes de brome liés au cycle phényle, ce qui influence de manière significative ses propriétés chimiques et sa réactivité. Les benzophénones sont largement utilisées dans divers domaines, notamment la synthèse organique, les produits pharmaceutiques et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Méthanone, (2,4-dibromophényl)phényl- implique généralement la bromation de la benzophénone. Une méthode courante est le couplage croisé sélectif en position de benzophénones dihalogénées avec des réactifs aryl-titane sous contrôle catalytique. Cette méthode utilise le palladium (Pd) comme catalyseur et des ligands spécifiques pour obtenir le produit souhaité . Les conditions de réaction incluent souvent l'utilisation de solvants tels que le tétrahydrofurane (THF) et la N-méthyl-2-pyrrolidone (NMP) à basse température (environ 0°C) pendant plusieurs heures.
Méthodes de production industrielle
Dans les milieux industriels, la production de Méthanone, (2,4-dibromophényl)phényl- peut impliquer des réactions de bromation à grande échelle utilisant du brome ou des réactifs contenant du brome. Le processus est optimisé pour un rendement et une pureté élevés, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour assurer la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Méthanone, (2,4-dibromophényl)phényl- subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactions de couplage croisé : Le composé peut participer à des réactions de couplage croisé avec des groupes aryle ou alkyle en utilisant du palladium ou d'autres catalyseurs de métaux de transition.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs comme le méthylate de sodium ou le tert-butylate de potassium sont couramment utilisés.
Couplage croisé : Des catalyseurs au palladium, tels que Pd(dba)2, et des ligands comme le 2-diisopropylphosphino-2′-diméthylaminobiphényle sont utilisés.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de couplage croisé peuvent produire diverses benzophénones substituées, qui sont des intermédiaires précieux dans la synthèse organique et les produits pharmaceutiques.
Applications de la recherche scientifique
Méthanone, (2,4-dibromophényl)phényl- possède plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Exploré comme précurseur pour la synthèse de composés pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de Méthanone, (2,4-dibromophényl)phényl- implique son interaction avec diverses cibles moléculaires. Les atomes de brome augmentent sa réactivité, lui permettant de participer à des réactions électrophile et nucléophile. Le composé peut former des liaisons covalentes avec les nucléophiles, conduisant à la formation de nouvelles entités chimiques. Les voies et les cibles moléculaires spécifiques dépendent du contexte de son utilisation, comme dans les systèmes biologiques ou la science des matériaux .
Applications De Recherche Scientifique
Methanone, (2,4-dibromophenyl)phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Methanone, (2,4-dibromophenyl)phenyl- involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or material science .
Comparaison Avec Des Composés Similaires
Composés similaires
Méthanone, (2,4-dihydroxyphényl)phényl- : Structure similaire mais avec des groupes hydroxyle au lieu d'atomes de brome.
Méthanone, (2,5-dibromophényl)(4-éthoxyphényl)- : Une autre benzophénone bromée avec des motifs de substitution différents.
Unicité
Méthanone, (2,4-dibromophényl)phényl- est unique en raison du positionnement spécifique des atomes de brome, ce qui influence sa réactivité et ses applications. La présence d'atomes de brome la rend plus réactive dans les réactions de substitution et de couplage croisé par rapport à ses homologues substitués par des groupes hydroxyle .
Propriétés
Numéro CAS |
116529-63-6 |
|---|---|
Formule moléculaire |
C13H8Br2O |
Poids moléculaire |
340.01 g/mol |
Nom IUPAC |
(2,4-dibromophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8Br2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
OHCWEJLPDPDTLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid](/img/structure/B12292133.png)

![2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide](/img/structure/B12292149.png)
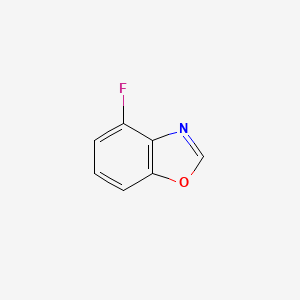
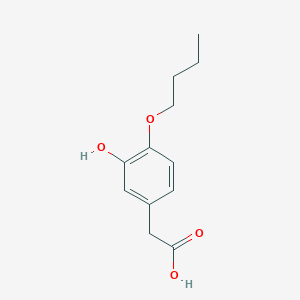
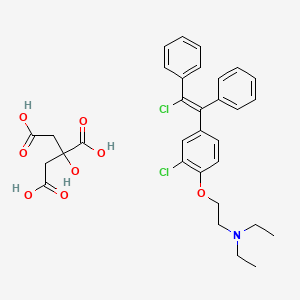

![2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12292184.png)
![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B12292192.png)
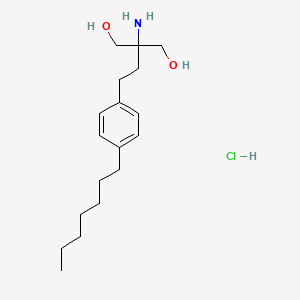
![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B12292197.png)
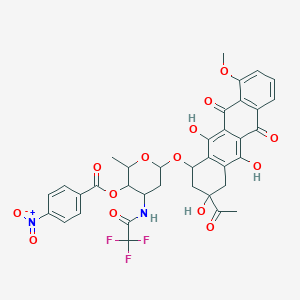
![2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12292218.png)

